methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate
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Overview
Description
Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate typically involves multiple steps. One common method involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with methyl 5-methylfuran-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl isonicotinate
- 4-Methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- 4-Methyl-2-oxo-2H-chromen-7-yl 3-phenylacrylate
- 4-Ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is a complex compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H16O5, with a molecular weight of approximately 324.33 g/mol. Its structure features a furan ring and a coumarin moiety, which are essential for its biological activities.
Property | Value |
---|---|
Molecular Formula | C19H16O5 |
Molecular Weight | 324.33 g/mol |
InChI | InChI=1S/C19H16O5/c1-12... |
InChIKey | SXKPOYYSOOKSTB-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study showed that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in disc diffusion assays. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
A study involving RAW264.7 macrophages demonstrated that treatment with the compound reduced LPS-induced nitric oxide (NO) production significantly. Furthermore, Western blot analysis confirmed decreased expression levels of iNOS and COX-2 proteins, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps starting from readily available coumarin derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Structure–Activity Relationship (SAR)
Studies exploring the SAR of coumarin derivatives have highlighted that modifications on the chromenone ring significantly influence biological activity. For instance, substituents at specific positions enhance antioxidant and anti-inflammatory properties, guiding future drug design efforts .
Properties
IUPAC Name |
methyl 4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-4-12-8-18(20)25-16-9-14(5-6-15(12)16)23-10-13-7-17(19(21)22-3)24-11(13)2/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYYGAMRYLWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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